![molecular formula C21H17BrN4O3 B2565399 N-(4-ブロモ-2-メチルフェニル)-5-メチル-2,4-ジオキソ-3-フェニル-2,3,4,5-テトラヒドロ-1H-ピロロ[3,2-d]ピリミジン-7-カルボキサミド CAS No. 923140-19-6](/img/structure/B2565399.png)
N-(4-ブロモ-2-メチルフェニル)-5-メチル-2,4-ジオキソ-3-フェニル-2,3,4,5-テトラヒドロ-1H-ピロロ[3,2-d]ピリミジン-7-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C21H17BrN4O3 and its molecular weight is 453.296. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromo-2-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-2-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Structure
The molecular formula of N-(4-bromo-2-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is C21H17BrN4O3 with a molecular weight of approximately 453.296 g/mol. The compound features a complex structure that includes a pyrrolopyrimidine framework known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds within the pyrrolopyrimidine family exhibit significant anticancer properties. Specifically, N-(4-bromo-2-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide has been evaluated for its ability to inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cancer cell proliferation and angiogenesis.
Key Findings:
- Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR): The compound has shown effectiveness in inhibiting VEGFR signaling pathways that are essential for tumor vascularization and growth .
- Mechanism of Action: It disrupts the signaling pathways involved in cell division and angiogenesis by targeting specific RTKs such as VEGFR and Epidermal Growth Factor Receptor (EGFR) .
Antiangiogenic Properties
The antiangiogenic effects of this compound make it a candidate for further studies in treating diseases characterized by abnormal blood vessel formation. By inhibiting angiogenesis, the compound may help in controlling tumor growth and metastasis.
Case Studies:
A series of experiments demonstrated that modifications to the pyrrolopyrimidine structure can enhance its potency against various cancer cell lines. For instance:
- Cell Proliferation Assays: In vitro studies revealed that the compound significantly reduces the proliferation of cancer cells by blocking key growth factor receptors .
生物活性
N-(4-bromo-2-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a synthetic compound that belongs to the class of pyrrolopyrimidines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antitumor and anticonvulsant properties. This article reviews the biological activity of this compound based on available research findings.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C21H16BrN4O3 |
Molecular Weight | 471.3 g/mol |
CAS Number | 923121-86-2 |
Structure | Chemical Structure |
Antitumor Activity
Research indicates that compounds similar to N-(4-bromo-2-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : The compound was evaluated for its cytotoxicity using MTT assays against different cancer cell lines. The results indicated that it possesses an IC50 value comparable to established chemotherapeutic agents like doxorubicin in certain cell lines .
- Mechanism of Action : The structure–activity relationship (SAR) studies suggest that the presence of specific substituents on the phenyl and pyrimidine rings enhances its antitumor efficacy by promoting apoptosis in cancer cells .
Anticonvulsant Activity
The anticonvulsant potential of this compound has been explored through various models:
- Animal Models : In studies using the pentylenetetrazole (PTZ) model for seizures, compounds structurally related to N-(4-bromo-2-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine demonstrated significant protective effects against seizure induction .
- Electrophysiological Studies : These studies indicated that the compound modulates neurotransmitter release and neuronal excitability, contributing to its anticonvulsant properties .
Case Studies
Several case studies have documented the biological effects of similar pyrrolopyrimidine derivatives:
- Case Study 1 : A study reported that a related compound showed a reduction in tumor volume in xenograft models of breast cancer when administered at specific doses .
- Case Study 2 : Another investigation highlighted a significant decrease in seizure frequency in animal models treated with a derivative of N-(4-bromo-2-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine .
特性
IUPAC Name |
N-(4-bromo-2-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O3/c1-12-10-13(22)8-9-16(12)23-19(27)15-11-25(2)18-17(15)24-21(29)26(20(18)28)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,23,27)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBFLVAFZJELAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。